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molecular formula C16H12N2 B1217406 Cryptolepine CAS No. 480-26-2

Cryptolepine

Cat. No. B1217406
M. Wt: 232.28 g/mol
InChI Key: KURWKDDWCJELSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05925647

Procedure details

5-Methylquindolinium hydroiodide (1.5 g, 4.2 mmol) from Example 3 was shaken with a 5% solution of Na2CO3 (100 mL) and extracted with chloroform (2×200 mL). The extract of the free base was purified on a basic alumina column using chloroform to elute the quindoline impurity; elution with 1-2% methanol in chloroform gave 0.5 g of the title compound as a purple solid, mp 178-180° C. [lit 166-169° C. (Gellert, E.; Raymond-Hamet; Schlittler, E. Helv. Chim. Acta 1951, 34, 642-651)]; 1H NMR (DMSO-d6) δ 8.92 (s, H11), 8.50 (d, J=9.2, 1H, H4), 8.47 (d, J=8.4, 1H, H6), 8.38 (d, J=8.4, 1H, H1), 7.89 (t, J=7.6, 1H, H3), 7.69-7.64 (m, 2H, H2 and H9), 7.52 (t, J=8.4, 1H, H8), 7.02 (t, J=8.4, 1H, H7), 4.90 (s, 3H, NCH3); 13C NMR (DMSO-d6) δ 160.46, 144.76, 138.96, 132.56, 130.13, 129.47, 128.66, 126.15, 124.97, 124.26, 123.60, 119.30, 116.36, 116.23, 113.64, 38.73.
Name
5-Methylquindolinium hydroiodide
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I.[CH3:2][NH+:3]1[C:19]2[C:11]([N:12]=[C:13]3[C:18]=2[CH:17]=[CH:16][CH:15]=[CH:14]3)=[CH:10][C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]1=2>C([O-])([O-])=O.[Na+].[Na+]>[CH3:2][N:3]1[C:19]2[C:11]([N:12]=[C:13]3[C:18]=2[CH:17]=[CH:16][CH:15]=[CH:14]3)=[CH:10][C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]1=2 |f:0.1,2.3.4|

Inputs

Step One
Name
5-Methylquindolinium hydroiodide
Quantity
1.5 g
Type
reactant
Smiles
I.C[NH+]1C=2C=CC=CC2C=C2N=C3C=CC=CC3=C12
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The extract of the free base
CUSTOM
Type
CUSTOM
Details
was purified on a basic alumina column
WASH
Type
WASH
Details
to elute the quindoline impurity
WASH
Type
WASH
Details
elution with 1-2% methanol in chloroform

Outcomes

Product
Name
Type
product
Smiles
CN1C=2C=CC=CC2C=C2N=C3C=CC=CC3=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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